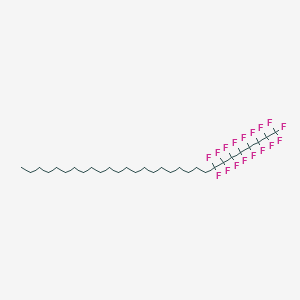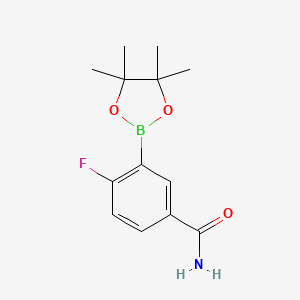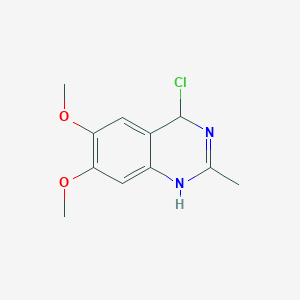
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline is a chemical compound known for its significant applications in scientific research. It is a benzodiazepine antagonist, which means it can counteract the effects of benzodiazepines. This compound has gained attention due to its potential implications in various fields of study, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline typically involves the reaction of 6,7-dimethoxy-4-hydroxyquinazoline with phosphorus oxychloride. The process includes refluxing the mixture for several hours, followed by distillation under reduced pressure. The resulting solution is then poured into ice water, and the pH is adjusted to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation are common substitution reactions for this compound, where halogens or alkyl groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated or alkylated quinazoline derivatives.
Scientific Research Applications
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential effects on biological systems, particularly its role as a benzodiazepine antagonist.
Medicine: Investigated for its potential therapeutic applications, including its use in the treatment of benzodiazepine overdose.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. As a benzodiazepine antagonist, it binds to the benzodiazepine site on the GABA receptor, inhibiting the effects of benzodiazepines. This interaction prevents the potentiation of GABAergic neurotransmission, thereby counteracting the sedative and anxiolytic effects of benzodiazepines.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: Shares similar structural features but lacks the dihydroquinazoline moiety.
6,7-Dimethoxy-4-hydroxyquinazoline: A precursor in the synthesis of 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline.
Flumazenil: Another benzodiazepine antagonist with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structural features that confer its benzodiazepine antagonist properties. Its ability to counteract the effects of benzodiazepines makes it a valuable compound in both research and therapeutic contexts.
Properties
CAS No. |
1001755-78-7 |
|---|---|
Molecular Formula |
C10H11ClN2O2 |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
4-chloro-6,7-dimethoxy-1,4-dihydroquinazoline |
InChI |
InChI=1S/C10H11ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5,10H,1-2H3,(H,12,13) |
InChI Key |
TWXJHODVGPSXCO-UHFFFAOYSA-N |
SMILES |
CC1=NC(C2=CC(=C(C=C2N1)OC)OC)Cl |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(N=CN2)Cl)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409385.png)
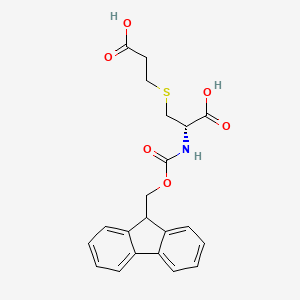
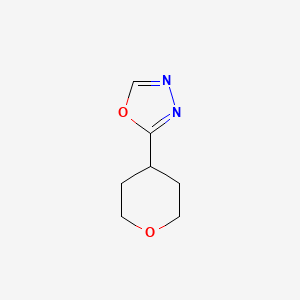
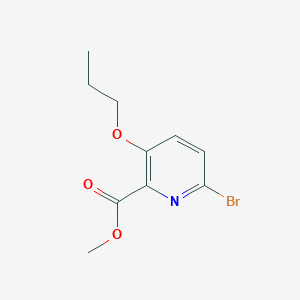
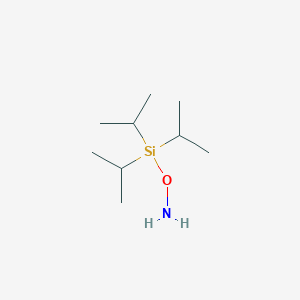

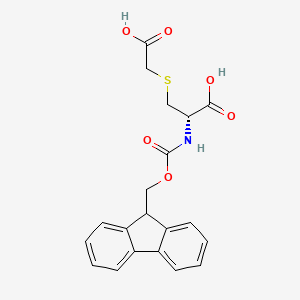
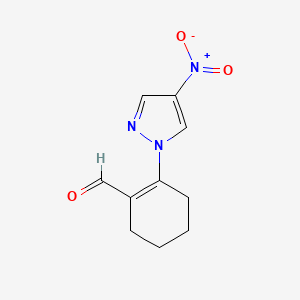
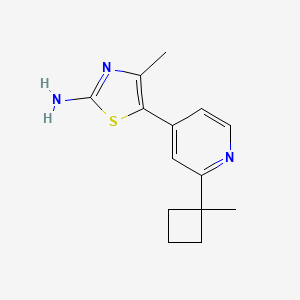

![Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1409405.png)

